molecular formula C11H16N4O3S B13188659 N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide

N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide

Cat. No.: B13188659
M. Wt: 284.34 g/mol
InChI Key: RVONNAORIKXQIH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide typically involves the reaction of 2-hydrazinyl-1,3-benzoxazole-5-sulfonamide with diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the hydrazinyl group.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide: Similar in structure but with different substituents on the benzoxazole ring.

    N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide: Another related compound with variations in the hydrazinyl group.

Uniqueness

N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinyl group allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H16N4O3S

Molecular Weight

284.34 g/mol

IUPAC Name

N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C11H16N4O3S/c1-3-15(4-2)19(16,17)8-5-6-10-9(7-8)13-11(14-12)18-10/h5-7H,3-4,12H2,1-2H3,(H,13,14)

InChI Key

RVONNAORIKXQIH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)NN

Origin of Product

United States

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